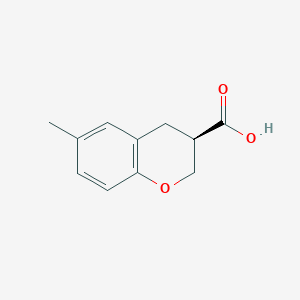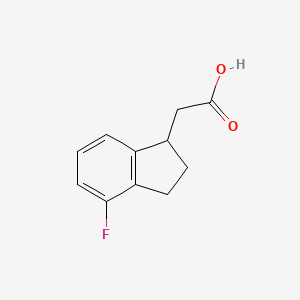
2-(4-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid is an organic compound with the molecular formula C11H11FO2 It is a derivative of indene, a bicyclic hydrocarbon, and features a fluorine atom attached to the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoroindene, which is commercially available or can be synthesized from indene through fluorination.
Hydrogenation: The 4-fluoroindene undergoes hydrogenation to form 4-fluoro-2,3-dihydroindene.
Carboxylation: The 4-fluoro-2,3-dihydroindene is then subjected to carboxylation using carbon dioxide in the presence of a base, such as sodium hydroxide, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst to facilitate substitution reactions.
Major Products
Oxidation: Formation of this compound ketone or this compound carboxylic acid.
Reduction: Formation of 2-(4-Fluoro-2,3-dihydro-1H-inden-1-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The presence of the fluorine atom can enhance binding affinity and selectivity towards certain molecular targets, making it a valuable compound in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid
- 2-(4-Bromo-2,3-dihydro-1H-inden-1-yl)acetic acid
- 2-(4-Methyl-2,3-dihydro-1H-inden-1-yl)acetic acid
Uniqueness
The presence of the fluorine atom in 2-(4-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid imparts unique properties such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s performance in various applications, particularly in drug development where fluorine substitution is often used to improve pharmacokinetic properties.
Propriétés
Numéro CAS |
1188145-23-4 |
|---|---|
Formule moléculaire |
C11H11FO2 |
Poids moléculaire |
194.20 g/mol |
Nom IUPAC |
2-(4-fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid |
InChI |
InChI=1S/C11H11FO2/c12-10-3-1-2-8-7(6-11(13)14)4-5-9(8)10/h1-3,7H,4-6H2,(H,13,14) |
Clé InChI |
XTWFTRIBHMJCMM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1CC(=O)O)C=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


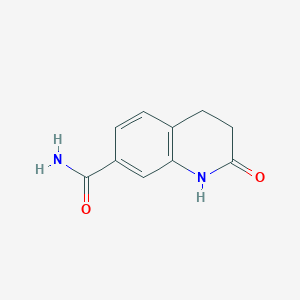
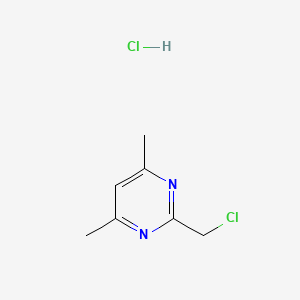
![7-Chloro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B11903658.png)
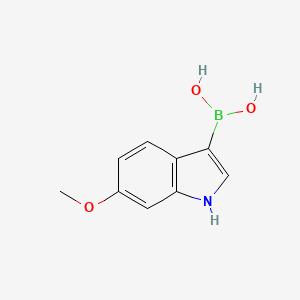
![3-Methylthieno[3,2-b]pyridine-7-carboxylic acid](/img/structure/B11903666.png)

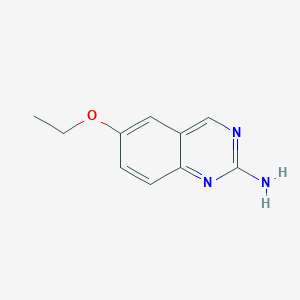
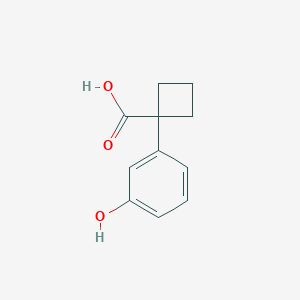
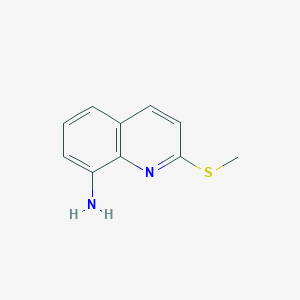
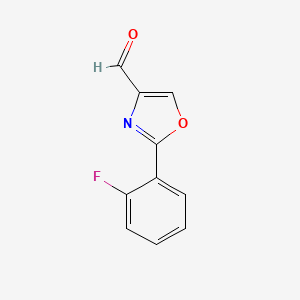
![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11903726.png)

